molecular formula C12H9BrN2O4S B11712341 N-(4-bromophenyl)-2-nitrobenzenesulfonamide CAS No. 159048-82-5

N-(4-bromophenyl)-2-nitrobenzenesulfonamide

Cat. No.: B11712341
CAS No.: 159048-82-5
M. Wt: 357.18 g/mol
InChI Key: SOHBTEQKNABZAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-nitrobenzenesulfonamide is an organic compound that features a bromine atom attached to a phenyl ring, a nitro group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-nitrobenzenesulfonamide typically involves the reaction of 4-bromoaniline with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also employed to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The sulfonamide group can inhibit enzyme activities by mimicking the natural substrate or binding to the active site .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-chlorobenzenesulfonamide
  • N-(4-bromophenyl)-2-aminobenzenesulfonamide
  • N-(4-bromophenyl)-2-hydroxybenzenesulfonamide

Uniqueness

N-(4-bromophenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

159048-82-5

Molecular Formula

C12H9BrN2O4S

Molecular Weight

357.18 g/mol

IUPAC Name

N-(4-bromophenyl)-2-nitrobenzenesulfonamide

InChI

InChI=1S/C12H9BrN2O4S/c13-9-5-7-10(8-6-9)14-20(18,19)12-4-2-1-3-11(12)15(16)17/h1-8,14H

InChI Key

SOHBTEQKNABZAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.